
3-Methylquinuclidin-3-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylquinuclidin-3-amine hydrobromide is a synthetic compound that belongs to the class of quinuclidinyl-based muscarinic receptor antagonists.
Preparation Methods
The synthesis of 3-Methylquinuclidin-3-amine hydrobromide involves several steps. One common method starts with quinuclidin-3-one, which is treated with methyllithium in diethyl ether at -78°C. The resulting solution is then allowed to warm to room temperature and stirred overnight. The mixture is then treated with water, concentrated, and purified by flash chromatography to obtain 3-methylquinuclidin-3-ol . This intermediate is then reacted with concentrated sulfuric acid in acetonitrile at room temperature for 60 hours. The resulting mixture is basified with aqueous sodium hydroxide and extracted to yield N-(3-methylquinuclidin-3-yl)acetamide . Finally, this intermediate is refluxed with concentrated hydrochloric acid to produce this compound .
Chemical Reactions Analysis
3-Methylquinuclidin-3-amine hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyllithium, sulfuric acid, and hydrochloric acid . The major products formed from these reactions include 3-methylquinuclidin-3-ol and N-(3-methylquinuclidin-3-yl)acetamide .
Scientific Research Applications
3-Methylquinuclidin-3-amine hydrobromide has been studied for its potential use in medicinal chemistry, neuroscience, and pharmacology. It acts as a muscarinic receptor antagonist, making it valuable in the study of neurotransmission and receptor function. Additionally, it has applications in the development of new therapeutic agents for various neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methylquinuclidin-3-amine hydrobromide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits the action of acetylcholine, a neurotransmitter involved in various physiological processes. This inhibition can affect various molecular targets and pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
3-Methylquinuclidin-3-amine hydrobromide is unique among quinuclidinyl-based muscarinic receptor antagonists due to its specific structure and binding properties. Similar compounds include quinuclidine and its derivatives, which also exhibit muscarinic receptor antagonism.
Properties
CAS No. |
21638-13-1 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3-methyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C8H16N2/c1-8(9)6-10-4-2-7(8)3-5-10/h7H,2-6,9H2,1H3 |
InChI Key |
PLFBGAXIQJPOEX-UHFFFAOYSA-N |
SMILES |
CC1(CN2CCC1CC2)N.Br |
Canonical SMILES |
CC1(CN2CCC1CC2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


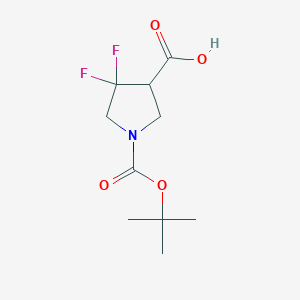
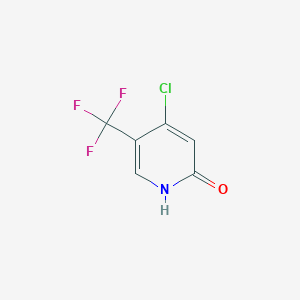
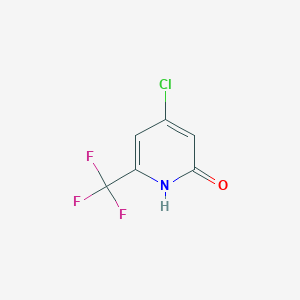
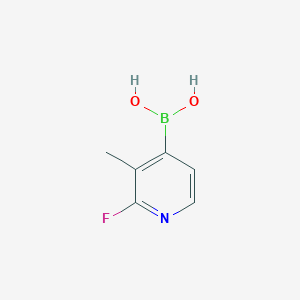
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

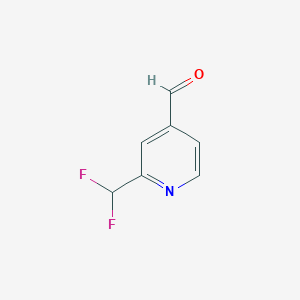
![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)
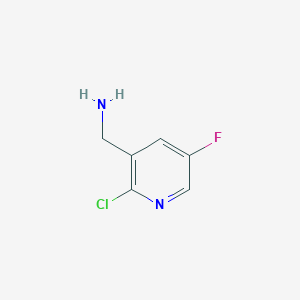
![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)

